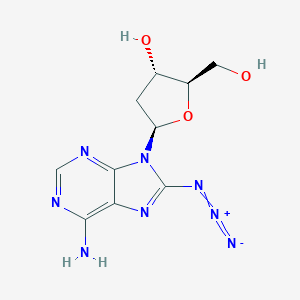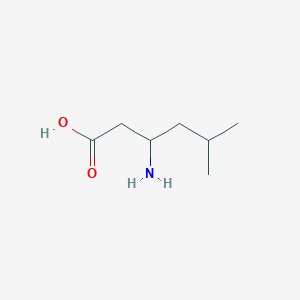![molecular formula C8H11NO2 B140941 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) CAS No. 127745-59-9](/img/structure/B140941.png)
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azatricyclo[22102,6]heptane-1-carboxylic acid, methyl ester (9CI) is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) typically involves a carbonium ion-mediated rearrangement. One efficient method involves the preparation of 1-methoxycarbonyl-4-azatricyclo[2.2.1.0~2,6~]heptane through this rearrangement process . The reaction conditions often require specific reagents and solvents to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lead(IV) acetate for oxidation and other specific reagents depending on the desired transformation . The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. . Its unique structure makes it a valuable tool for researchers exploring new chemical reactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) can be compared to other tricyclic compounds such as bicyclo[4.1.0]heptenes and tricyclo[2.2.1.0~2,6~]heptane derivatives . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) lies in its specific arrangement of atoms and the resulting chemical properties.
Propiedades
Número CAS |
127745-59-9 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3 |
Clave InChI |
LMLFWALLPVKQBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CN3CC1C2C3 |
SMILES canónico |
COC(=O)C12CN3CC1C2C3 |
Sinónimos |
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)











